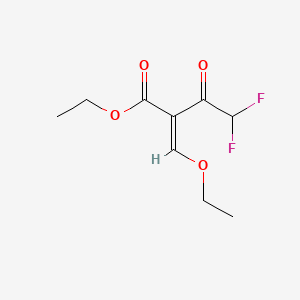

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVPGBVZKTVEIS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C(=O)C(F)F)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672882 | |

| Record name | Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176969-33-8 | |

| Record name | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Abstract

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate (CAS: 176969-33-8) is a fluorinated organic compound of significant interest as a versatile intermediate in the synthesis of various chemical entities, including pesticides and insecticides.[1] Its precise molecular structure, featuring a difluoromethyl group, an enol ether, and an ester moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides a detailed framework for the spectroscopic analysis of this compound. It outlines the expected spectral data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), offers field-proven protocols for data acquisition, and explains the causal reasoning behind spectral interpretation. This document is intended for researchers, chemists, and quality control professionals engaged in the synthesis, development, and analysis of complex organic molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the foundation of any spectroscopic analysis. The compound exists predominantly as the E-isomer due to steric considerations and potential for intramolecular hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 176969-33-8 | PubChem[2][3] |

| Molecular Formula | C₉H₁₂F₂O₄ | Echemi[4][5] |

| Molecular Weight | 222.19 g/mol | PubChem[2][3] |

| Exact Mass | 222.07036518 Da | PubChem[2][3] |

| Density | 1.177 g/cm³ | Echemi[4] |

| Boiling Point | 248.4 °C at 760 mmHg | Echemi[4][5] |

| Refractive Index | 1.417 | Echemi[4] |

| Physical Form | Liquid | Sigma-Aldrich |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, size="6,4", dpi=100]; node [shape=plaintext, fontsize=14, fontname="Arial", fontcolor="#202124"]; edge [fontsize=12, color="#5F6368"];// Atom nodes with explicit positions for a clean layout C1 [label="O", pos="1.5,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C2 [label="C", pos="2.5,1!"]; C3 [label="C", pos="3.5,1!"]; C4 [label="O", pos="4.5,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C5 [label="C", pos="5.5,1!"]; C6 [label="C", pos="6.5,1!"]; O1 [label="O", pos="2.5,2!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C7 [label="C", pos="3.5,0!"]; C8 [label="C", pos="4.5,0!"]; O2 [label="O", pos="5.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C9 [label="C", pos="6.5,0!"]; C10 [label="C", pos="7.5,0!"]; C11 [label="C", pos="3.5,-1!"]; F1 [label="F", pos="2.8,-1.5!", fontcolor="#34A853"]; F2 [label="F", pos="4.2,-1.5!", fontcolor="#34A853"]; H_vinyl [label="H", pos="4.8,1.5!"]; H_chf2 [label="H", pos="3.5,-1.5!"]; CH3_ester [label="H₃C", pos="7.5,1!"]; CH2_ester [label="H₂C", pos="6.5,1!"]; CH3_ether [label="H₃C", pos="8.5,0!"]; CH2_ether [label="H₂C", pos="7.5,0!"];

// Invisible nodes for labels lbl_ester [label="Ester Ethyl", pos="7.5,1.5!", fontsize=10]; lbl_ether [label="Ether Ethyl", pos="8.5,0.5!", fontsize=10]; lbl_difluoro [label="Difluoromethyl", pos="2.5,-1!", fontsize=10]; lbl_keto [label="Keto", pos="2.5,0!", fontsize=10];

// Bonds C2 -- C1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- CH2_ester; CH2_ester -- CH3_ester; C2 -- O1 [style=double]; C3 -- C7; C7 -- C8; C8 -- O2; O2 -- C9; C9 -- C10; C7 -- C11; C11 -- F1; C11 -- F2; C11 -- H_chf2; C8 -- H_vinyl; C5 -- CH2_ether [style=invis]; // Helper for positioning C9 -- CH2_ether; CH2_ether -- CH3_ether; }

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structure elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with 2D correlation spectroscopy, can provide a complete assignment of the molecule's carbon-hydrogen framework and confirm the presence and environment of the fluorine atoms.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum is predicted to be highly informative. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the enol ether oxygen, and the difluoromethyl group. The key diagnostic signal is the vinylic proton of the enol ether, which is expected to be significantly downfield. Another critical resonance is the proton of the difluoromethyl group, which will appear as a triplet due to coupling with the two equivalent fluorine atoms (²J_HF).

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment (Proton Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| =CH -O (vinylic) | 7.8 – 8.2 | Singlet (s) | 1H | N/A | Deshielded by alkene, oxygen, and C=O group. |

| CH F₂ | 6.1 – 6.5 | Triplet (t) | 1H | ²J_HF ≈ 53 Hz | Deshielded by adjacent C=O and two F atoms. |

| Ester O-CH₂ -CH₃ | 4.2 – 4.4 | Quartet (q) | 2H | ³J_HH ≈ 7.1 Hz | Adjacent to ester oxygen. |

| Ether O-CH₂ -CH₃ | 4.0 – 4.2 | Quartet (q) | 2H | ³J_HH ≈ 7.1 Hz | Adjacent to ether oxygen. |

| Ester O-CH₂-CH₃ | 1.3 – 1.5 | Triplet (t) | 3H | ³J_HH ≈ 7.1 Hz | Ethyl group of the ester. |

| Ether O-CH₂-CH₃ | 1.2 – 1.4 | Triplet (t) | 3H | ³J_HH ≈ 7.1 Hz | Ethyl group of the ether. |

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will confirm the carbon backbone. The most notable feature will be the signal for the CHF₂ carbon, which will appear as a triplet with a very large one-bond carbon-fluorine coupling constant (¹J_CF). The adjacent keto-carbonyl carbon will also exhibit coupling to the fluorine atoms, appearing as a triplet with a smaller ²J_CF.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment (Carbon) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| C =O (Keto) | 182 – 186 | Triplet (t) | ²J_CF ≈ 28 Hz | Ketone adjacent to CHF₂ group. |

| C =O (Ester) | 164 – 167 | Singlet (s) | N/A | Ester carbonyl carbon. |

| =C (CO)- | 158 – 162 | Singlet (s) | N/A | Alkene carbon α to ester. |

| C HF₂ | 113 – 117 | Triplet (t) | ¹J_CF ≈ 245 Hz | Carbon directly bonded to two F atoms. |

| =C H-O | 108 – 112 | Singlet (s) | N/A | Alkene carbon β to ester. |

| Ether O -CH₂ | 68 – 72 | Singlet (s) | N/A | Ether methylene carbon. |

| Ester O -CH₂ | 61 – 64 | Singlet (s) | N/A | Ester methylene carbon. |

| Ether O-CH₂-C H₃ | 14 – 16 | Singlet (s) | N/A | Ether methyl carbon. |

| Ester O-CH₂-C H₃ | 13 – 15 | Singlet (s) | N/A | Ester methyl carbon. |

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is essential for confirming the fluorine environment. For the CHF₂ group, a single resonance is expected. This signal will be split into a doublet by the adjacent proton (²J_HF), providing direct evidence for the H-C-F connectivity.

Table 4: Predicted ¹⁹F NMR Data (471 MHz, CDCl₃)

| Assignment (Fluorine) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CHF₂ | -120 to -130 | Doublet (d) | ²J_HF ≈ 53 Hz | Geminal difluoride coupled to one proton. |

Experimental Protocols: A Self-Validating Workflow

Trustworthiness: The following protocols are designed to produce high-quality, reproducible data. The combination of 1D and 2D NMR experiments constitutes a self-validating system, where structural assignments from one experiment can be confirmed by another.

Caption: A validated workflow for complete spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Insert the sample into a 500 MHz (or higher) NMR spectrometer.

-

Lock onto the deuterium signal of CDCl₃ and shim the magnetic field for optimal homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment. A 30° pulse angle with a 1-second relaxation delay and 16 scans is a typical starting point.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the ¹⁹F spectrum. A simple pulse-acquire sequence is sufficient.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments to establish ¹H-¹H, ¹H-¹³C (one-bond), and ¹H-¹³C (long-range) correlations, respectively. These experiments are crucial for validating the assignments made from 1D spectra.

-

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass should be within 5 ppm of the theoretical exact mass.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Expected Observation |

| [C₉H₁₂F₂O₄ + H]⁺ | 223.0781 | Primary ion observed in positive mode ESI. |

| [C₉H₁₂F₂O₄ + Na]⁺ | 245.0600 | Often observed as a sodium adduct. |

| Elemental Composition | C₉H₁₂F₂O₄ | 222.0704 |

Expected Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Key fragments could arise from the loss of ethoxy (-OC₂H₅, 45 Da) or ethyl ester (-COOC₂H₅, 73 Da) groups.

Protocol 2: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) via direct infusion or LC inlet at a flow rate of 5-10 µL/min.

-

Ionization: Use positive ion mode ESI with typical source parameters (e.g., capillary voltage ~3.5 kV, cone voltage ~30 V).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to confirm that the elemental composition matches C₉H₁₂F₂O₄ within a 5 ppm mass accuracy threshold.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. The key spectroscopic signatures—a downfield vinylic proton singlet in ¹H NMR, a triplet for the CHF₂ carbon with a large ¹J_CF coupling in ¹³C NMR, a doublet in the ¹⁹F NMR, and an accurate mass confirmation by HRMS—provide a unique analytical fingerprint. The methodologies and predicted data presented in this guide offer a robust framework for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate Source: ChemBK URL: [Link]

-

Title: Supporting Information - General Spectroscopic Data Reporting Example Source: The Royal Society of Chemistry URL: [Link]

Sources

An In-Depth Technical Guide to Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate: Synthesis, Properties, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, a versatile fluorinated building block with significant potential in synthetic chemistry. This document delves into its synthesis, reactivity, and burgeoning applications, particularly in the design of novel bioactive molecules.

Introduction: A Fluorinated Synthon of Interest

This compound, with the CAS number 176969-33-8, is a polyfunctional organic compound that has garnered interest as a key intermediate in the synthesis of various chemical entities.[1] Its structure incorporates several reactive centers: a difluoromethyl ketone, an α,β-unsaturated ester, and an enol ether. This unique combination of functional groups makes it a valuable precursor for a range of chemical transformations, most notably in the construction of fluorinated heterocyclic systems. The presence of the difluoromethyl group is of particular significance in the context of medicinal chemistry, where it can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, potentially enhancing metabolic stability and binding affinity of drug candidates.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂F₂O₄ | [1][4][5] |

| Molecular Weight | 222.19 g/mol | [1][4][6] |

| CAS Number | 176969-33-8 | [1][4][5] |

| Appearance | Colorless liquid | |

| Density | 1.177 g/cm³ | [4][6] |

| Boiling Point | 248.4 °C at 760 mmHg | [4][6] |

| Flash Point | 101.1 °C | [4][6] |

| Refractive Index | 1.417 | [4][6] |

| Solubility | Soluble in organic solvents such as alcohols and ethers; insoluble in water. |

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound involves a two-step process commencing from ethyl difluoroacetate. This process is detailed in the patent literature and provides a reliable method for obtaining the target compound in high yield.[7]

Synthesis Protocol

Step 1: Claisen Condensation to form Ethyl 4,4-difluoroacetoacetate

This initial step involves a Claisen condensation between ethyl difluoroacetate and ethyl acetate using a strong base, such as sodium ethoxide, to generate the intermediate ethyl 4,4-difluoroacetoacetate.

-

Rationale: The α-protons of ethyl acetate are sufficiently acidic to be removed by sodium ethoxide, forming an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl difluoroacetate. The subsequent loss of an ethoxide ion drives the reaction to completion.

Step 2: Reaction with Triethyl Orthoformate and Acetic Anhydride

The crude ethyl 4,4-difluoroacetoacetate is then reacted with triethyl orthoformate in the presence of acetic anhydride.

-

Rationale: Triethyl orthoformate serves as the source for the ethoxymethylidene group. The reaction is typically acid-catalyzed, and the acetic anhydride acts as a dehydrating agent, driving the equilibrium towards the formation of the enol ether product.

A detailed experimental protocol, adapted from the patent literature, is provided below.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl difluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Sulfuric acid (98%)

-

Triethyl orthoformate

-

Acetic anhydride

-

Ethanol

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Ethyl 4,4-difluoroacetoacetate:

-

In a flame-dried round-bottom flask under an inert atmosphere, ethyl acetate is charged, and sodium ethoxide is added with stirring.

-

The resulting suspension is cooled to 5 °C.

-

Ethyl difluoroacetate is then added dropwise, maintaining the internal temperature between 5 and 13 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional period.

-

The reaction is then quenched by the careful addition of sulfuric acid, leading to the precipitation of sodium sulfate.

-

The solid is removed by filtration, and the filtrate containing the crude ethyl 4,4-difluoroacetoacetate is used in the next step.

-

-

Formation of this compound:

-

Acetic anhydride is charged into a stirred vessel and heated to 110 °C.

-

The crude solution of ethyl 4,4-difluoroacetoacetate and triethyl orthoformate are added in parallel over a period of time.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is worked up to isolate the desired product. Purification can be achieved by distillation under reduced pressure.

-

Potential in Drug Development

The difluoromethyl group is recognized as a valuable bioisostere in drug design. [2][3]Its ability to act as a lipophilic hydrogen bond donor can lead to improved pharmacokinetic and pharmacodynamic properties of a drug molecule. [3]Therefore, pyrazoles and other heterocycles synthesized from this compound are promising candidates for screening in drug discovery programs. For instance, fluorinated pyrazoles have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. [5]

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals for the two ethyl groups (triplets and quartets), a singlet for the vinylic proton of the ethoxymethylidene group, and a triplet for the proton of the difluoromethyl group (due to coupling with the two fluorine atoms).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ketone and ester, the carbons of the enol ether double bond, the carbon of the difluoromethyl group (split into a triplet by the two fluorine atoms), and the carbons of the two ethyl groups.

-

¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group would be expected, likely appearing as a doublet due to coupling with the adjacent proton.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the α,β-unsaturated ester, as well as C-F stretching vibrations, would be anticipated.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the loss of ethoxy and ethyl groups, as well as cleavage of the butanoate chain.

Safety and Handling

This compound is an organic compound with potential toxicity. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated fume hood to avoid inhalation. In case of skin or eye contact, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a highly functionalized and valuable building block in organic synthesis. Its efficient synthesis and the presence of multiple reactive sites make it an attractive precursor for the construction of complex molecules, particularly fluorinated heterocycles with potential applications in the pharmaceutical and agrochemical industries. The strategic incorporation of the difluoromethyl group offers a promising avenue for the development of novel bioactive compounds with enhanced properties. Further exploration of the reactivity of this versatile synthon is warranted and is expected to unveil new synthetic methodologies and applications.

References

-

American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

-

ChemBK. (2024). Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate. Retrieved from [Link]

-

PubMed. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. Retrieved from [Link]

-

Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

-

The Royal Society of Chemistry. (2005). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

- Google Patents. (n.d.). WO2011107998A1 - Process for synthesis of fipronil.

- Google Patents. (n.d.). US8507693B2 - Process for synthesis of fipronil.

-

Google Patents. (n.d.). PROCESS FOR SYNTHESIS OF FIPRONIL - European Patent Office - EP 2542531 B1. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. Retrieved from [Link]

-

ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. Retrieved from [Link]

-

PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (Z)-ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate: Synthesis, Properties, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a fluorinated building block with significant potential in synthetic chemistry. Its unique combination of functional groups—an enol ether, an ester, and a difluoroacetyl group—makes it a versatile precursor for the synthesis of complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its utility for research and development professionals.

Chemical Identity and Structure

IUPAC Name: this compound[1]

The structure of this compound is characterized by a four-carbon butanoate backbone. At the C2 position, there is an ethoxymethylidene substituent in the (E)-configuration. The C3 position holds a keto group, and the C4 position is substituted with two fluorine atoms. The molecule also contains an ethyl ester functional group.

Molecular Structure:

Chemical Structure Diagram

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₉H₁₂F₂O₄[1] |

| Molecular Weight | 222.19 g/mol [1] |

| CAS Number | 176969-33-8[1] |

| Canonical SMILES | CCO/C=C(\C(=O)C(F)F)/C(=O)OCC[1] |

| InChI | InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3/b6-5+[1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid. The presence of fluorine atoms significantly influences its physical and chemical properties, such as boiling point and density.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 248.4 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 101.1 ± 22.2 °C | |

| Refractive Index | 1.417 | [3] |

Synthesis

The synthesis of this compound is generally achieved through a two-step process. This involves an initial Claisen condensation followed by a reaction with an orthoformate.

General Synthesis Pathway

The synthesis commences with the base-mediated Claisen condensation of ethyl difluoroacetate with ethyl acetate to form ethyl 4,4-difluoroacetoacetate. This intermediate is then reacted with a trialkyl orthoformate, such as triethyl orthoformate, in the presence of an acid anhydride, like acetic anhydride, to yield the final product.

General Synthesis Workflow

Experimental Protocol (Industrial Scale Example)

The following protocol is based on a patented industrial process and may require optimization for laboratory-scale synthesis.

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate

-

Charge a suitable reactor with ethyl acetate and a base, such as sodium ethoxide, under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., 5-10 °C).

-

Slowly add ethyl difluoroacetate to the cooled suspension while maintaining the temperature.

-

After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.

-

The resulting crude ethyl 4,4-difluoroacetoacetate is then used in the next step, often without extensive purification.

Step 2: Synthesis of this compound

-

In a separate reactor, charge acetic anhydride and heat to an elevated temperature (e.g., 110 °C).

-

A mixture of the crude ethyl 4,4-difluoroacetoacetate from Step 1 and triethyl orthoformate is then added dropwise to the hot acetic anhydride.

-

The reaction is typically refluxed for several hours to ensure complete conversion.

-

After cooling, the low-boiling components are removed by distillation under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the complete spectroscopic characterization of this specific molecule is limited, the expected spectral features can be inferred from its structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show signals corresponding to the two ethyl groups (triplets and quartets), a singlet for the vinylic proton of the ethoxymethylidene group, and a triplet for the proton at the C4 position, which is coupled to the two fluorine atoms.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons (ketone and ester), the olefinic carbons of the enol ether, the carbon bearing the two fluorine atoms (with characteristic C-F coupling), and the carbons of the two ethyl groups.

-

¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms is expected.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C=C and C-O stretching vibrations, are anticipated.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and fragmentation patterns consistent with the structure.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its array of functional groups. The enol ether is susceptible to electrophilic attack, while the carbonyl groups can undergo nucleophilic addition. This versatile reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Pyrazoles

A key application of this compound is in the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. The reaction with hydrazines proceeds via a cyclocondensation reaction.

Pyrazole Synthesis Workflow

This reaction is particularly important as it forms the basis for the synthesis of the broad-spectrum insecticide, fipronil. In this synthesis, the difluoro-substituted butanoate acts as a key building block that provides the core structure for the pyrazole ring.

Potential Applications in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] Given that the pyrazole scaffold is a common feature in many pharmaceuticals, this compound represents a valuable starting material for the synthesis of novel, fluorinated drug candidates. Its trifluoromethyl analog, ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate, is known to be a versatile building block for various heterocyclic derivatives.

Safety and Handling

This compound is considered to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Conclusion

This compound is a valuable and versatile fluorinated building block. Its established role in the synthesis of the agrochemical fipronil highlights its utility in constructing complex heterocyclic systems. For researchers in drug discovery and medicinal chemistry, this compound offers a promising starting point for the development of novel fluorinated pyrazoles and other heterocycles with potential therapeutic applications. Further exploration of its reactivity and the biological activity of its derivatives is warranted.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSrc. ETHYL 2-(ETHOXYMETHYLENE)-4,4-DIFLUORO-3-OXOBUTANOATE. [Link]

- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9039-9057.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)

- Wang, X., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9039-9057.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

Sources

An In-depth Technical Guide to Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, bearing the CAS number 176969-33-8, is a fluorinated organic compound of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, featuring an ethyl ester, a difluorinated butanoate moiety, and an ethoxymethylene group, renders it a versatile building block for the synthesis of complex heterocyclic molecules.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutics, particularly soluble guanylate cyclase (sGC) modulators. Safety and handling information, along with insights into its analytical characterization, are also detailed to provide a complete technical resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is a specialized chemical intermediate. The presence of fluorine atoms in its structure can enhance the lipophilicity and metabolic stability of derivative compounds, a desirable trait in drug design.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 176969-33-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂F₂O₄ | [1][2][3] |

| Molecular Weight | 222.19 g/mol | [1][2][4] |

| IUPAC Name | ethyl (2Z)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | [4] |

| Synonyms | 2-Ethoxymethylene-4,4-difluoro-3-oxo-butyric acid ethyl ester, Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetic acid ethyl ester, Ethyl 2-ethoxymethylene-4,4-difluoro(acetoacetate) | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.177 g/cm³ | [2][3] |

| Boiling Point | 248.4 °C at 760 mmHg | [2][3] |

| Flash Point | 101.1 °C | [2][3] |

| Refractive Index | 1.417 | [2][3] |

| Solubility | Likely soluble in organic solvents | [1] |

Synthesis and Manufacturing

The synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate has been described in patent literature, highlighting its industrial relevance. A common synthetic route involves a two-step process starting from ethyl difluoroacetate.

Experimental Protocol: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

This protocol is adapted from patent EP2262756B1 and is provided for informational purposes. Researchers should consult the original patent for full details and safety precautions.

Step 1: Synthesis of crude ethyl 4,4-difluoroacetoacetate

-

To a solution of ethyl acetate, add sodium ethoxide with stirring at 25 °C.

-

Cool the resulting suspension to 5 °C.

-

Slowly add ethyl difluoroacetate, maintaining the internal temperature between 5 and 13 °C.

-

After the addition is complete, allow the reaction to proceed to completion.

Step 2: Synthesis of Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate

-

Heat acetic anhydride in a stirred vessel to 110 °C.

-

Over a period of 2 hours, add the crude ethyl 4,4-difluoroacetoacetate solution from Step 1 and triethyl orthoformate.

-

Distill off the low-boiling components (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) at a reduced pressure of 150 mbar and an internal temperature of 40-90 °C.

-

To ensure complete removal of volatiles, further reduce the pressure to 5 mbar at 90 °C and continue stirring at 95 °C for 30 minutes.

-

The resulting distillation residue is the desired product, Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutanoate.

Caption: Synthetic workflow for Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.

Applications in Research and Drug Development

The primary application of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is as a chemical intermediate. Its structural features make it an ideal starting material for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Intermediate for sGC Modulators

A significant application of this compound is in the synthesis of pyrazole derivatives that function as soluble guanylate cyclase (sGC) modulators. These modulators are of therapeutic interest for cardiovascular diseases such as pulmonary hypertension and heart failure.

The synthesis of the pyrazole core is typically achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its derivative, such as an enol ether) and a hydrazine. In this context, Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate serves as the 1,3-dicarbonyl equivalent.

Experimental Protocol: General Synthesis of Pyrazole Core

This is a generalized protocol for the synthesis of a pyrazole ring from a 1,3-dicarbonyl compound and hydrazine. Specific reaction conditions may vary.

-

Dissolve Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in a suitable solvent, such as ethanol.

-

Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the solution, often dropwise.

-

The reaction mixture may be stirred at room temperature or heated to reflux to drive the cyclization.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by cooling, pouring into water, and extracting the product with an organic solvent.

-

The crude product can then be purified by recrystallization or column chromatography.

Caption: The soluble guanylate cyclase (sGC) signaling pathway.

Analytical Characterization

A thorough analytical characterization is essential for confirming the identity and purity of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. While specific, publicly available spectra for this compound are scarce, the following techniques are standard for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups (triplets and quartets), a singlet or doublet for the vinylic proton of the ethoxymethylene group, and a triplet for the proton of the difluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the nine carbon atoms, with the carbonyl carbons appearing at the downfield end of the spectrum. Carbons bonded to fluorine will exhibit splitting.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, the molecular ion peak [M]⁺ would be expected at m/z 222.19. Common fragments would likely arise from the loss of ethoxy and ethyl groups. Predicted mass-to-charge ratios for various adducts have been calculated and are available in public databases.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.07764 |

| [M+Na]⁺ | 245.05958 |

| [M-H]⁻ | 221.06308 |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a suitable method for assessing the purity of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and for monitoring reaction progress. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8) is a valuable and versatile fluorinated building block with significant applications in the synthesis of complex heterocyclic molecules. Its primary utility lies in its role as a key intermediate for the development of novel sGC modulators, a promising class of drugs for the treatment of cardiovascular diseases. This guide has provided a comprehensive technical overview of its chemical properties, synthesis, applications, and the underlying mechanism of action of its derivatives. By understanding the technical details presented herein, researchers and drug development professionals can better leverage the synthetic potential of this important chemical intermediate.

References

-

Chemsrc. (n.d.). ETHYL 2-(ETHOXYMETHYLENE)-4,4-DIFLUORO-3-OXOBUTANOATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate. Retrieved from [Link]

-

Stasch, J. P., Pacher, P., & Evgenov, O. V. (2011). Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease. Circulation, 123(20), 2263–2273. Retrieved from [Link]

-

Gheorghiade, M., Greene, J., Butler, J., Filippatos, G., Lam, C. S., Maggioni, A. P., ... & Roessig, L. (2015). Effect of vericiguat, a soluble guanylate cyclase stimulator, on natriuretic peptide levels in patients with worsening chronic heart failure and reduced ejection fraction: the SOCRATES-REDUCED randomized trial. JAMA, 314(21), 2251–2262. Retrieved from [Link]

-

Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H., & Stasch, J. P. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature reviews Drug discovery, 5(9), 755–768. Retrieved from [Link]

Sources

Discovery and history of fluorinated butanoate derivatives

An In-depth Technical Guide to the Discovery and History of Fluorinated Butanoate Derivatives

Introduction: The Unseen Influence of a "Savage Beast"

The story of fluorinated butanoate derivatives is inextricably linked to the broader history of organofluorine chemistry—a field born from curiosity, peril, and the pursuit of unprecedented molecular properties. The element fluorine, once described as a "savage beast among the elements," has been tamed over the last century and a half to become an indispensable tool in modern science.[1] Its introduction into organic scaffolds, particularly into bioactive frameworks like butanoates, has revolutionized drug discovery and materials science. The unique properties conferred by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, acidity, and conformational preferences.[2][3][4][5]

This guide provides a comprehensive overview of the historical milestones, foundational synthetic methodologies, and modern innovations that have enabled the development of fluorinated butanoate derivatives. We will explore the causality behind key experimental choices, from the hazardous early days of fluorine isolation to the sophisticated, selective reactions that now define the state of the art. This journey is not merely a historical account but a validation of the scientific process, demonstrating how overcoming fundamental challenges has paved the way for creating molecules with profound therapeutic potential.

Part 1: The Genesis of Organofluorine Chemistry

The path to creating the first C-F bond was fraught with danger. For decades, chemists struggled to isolate elemental fluorine, a quest that poisoned and even killed several researchers.[1][6] Early pioneers like Sir Humphry Davy, Louis-Joseph Gay Lussac, and Louis-Jacques Thenard all suffered from exposure to highly toxic hydrogen fluoride (HF), the precursor to the element.[1]

Ironically, the first synthesis of an organofluorine compound predated the isolation of elemental fluorine itself. In 1835, Dumas and Péligot produced fluoromethane by distilling dimethyl sulfate with potassium fluoride.[7] This was followed in 1862 by Alexander Borodin's synthesis of benzoyl fluoride via halogen exchange, a method that foreshadowed one of the most important industrial fluorination processes.[7][8]

The pivotal breakthrough came in 1886 when French chemist Henri Moissan finally isolated elemental fluorine by electrolyzing a solution of potassium hydrogen fluoride in anhydrous hydrogen fluoride.[6][8][9] This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to a new world of chemical possibilities, though the extreme reactivity of fluorine gas meant that its direct use remained a formidable challenge.[1][9]

Caption: A timeline of key milestones in the history of organofluorine chemistry.

Part 2: Foundational Fluorination Methodologies: From Brute Force to Finesse

The challenge after Moissan's discovery was to develop practical and controllable methods to introduce fluorine into organic molecules. The extreme reactivity of F₂ gas, which often leads to uncontrolled reactions and explosions, necessitated the development of indirect methods.[8]

Halogen Exchange (Halex): The Workhorse of Early Fluorination

The first truly practical and scalable fluorination method was the halogen exchange (Halex) reaction, pioneered by the Belgian chemist Frédéric Swarts in 1892.[10][11][12]

-

Causality and Mechanism: Swarts discovered that chlorine or bromine atoms in organic compounds could be efficiently replaced by fluorine by heating them with metal fluorides.[11] The most effective reagent was found to be antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), which generates the active species, antimony trifluorodichloride (SbF₃Cl₂), in situ.[10][11] The reaction proceeds through a nucleophilic substitution mechanism where the metal-fluorine bond is broken and a new, stronger carbon-fluorine bond is formed.[11][13]

-

Trustworthiness and Impact: The Swarts reaction was robust and reliable, becoming the cornerstone for the industrial production of chlorofluorocarbons (CFCs) like Freon, which were developed as safe, non-flammable refrigerants.[11][14] This methodology represented the first major industrial application of organofluorine chemistry.[6]

Electrochemical Fluorination (ECF): The Dawn of Perfluorination

A significant leap forward came in the 1930s with the work of Joseph H. Simons at Pennsylvania State College.[15][16] The Simons process, or electrochemical fluorination (ECF), provided a pathway to perfluorinated compounds—molecules where all hydrogen atoms are replaced by fluorine.

-

Causality and Mechanism: The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[15] A potential of 5-6 volts is applied across nickel anodes, where a high-valent nickel fluoride layer is formed.[15][17] This layer acts as a mediator, transferring fluorine from HF to the organic substrate, systematically replacing C-H bonds with C-F bonds.[17] The process was a breakthrough because it bypassed the need to handle hazardous elemental fluorine directly.[16]

-

Trustworthiness and Impact: Developed under secrecy for the Manhattan Project to produce inert materials compatible with uranium hexafluoride, the Simons process was a game-changer.[15][16][18] It enabled the large-scale production of perfluorinated carboxylic acids (as their acyl fluoride derivatives), amines, and ethers, which became foundational materials for high-performance polymers, surfactants, and lubricants.[15][18]

| Methodology | Key Reagent(s) | Typical Substrate | Primary Product Type | Key Advantage | Historical Significance |

| Swarts Reaction | SbF₃, SbCl₅ | Alkyl chlorides/bromides | Partially fluorinated aliphatics | Scalable, reliable for replacing Cl/Br | Enabled industrial production of CFCs[11][14] |

| Simons ECF | Anhydrous HF, Ni anode | Hydrocarbons, carboxylic acids, amines | Perfluorinated compounds | Avoids direct use of F₂, produces highly stable materials | Key for Manhattan Project; large-scale perfluorochemicals[15][16] |

| Direct Fluorination | F₂ gas | Hydrocarbons | Perfluorinated compounds | Most direct route | Difficult to control, led to development of safer reagents[8] |

Part 3: The Rise of Fluorinated Butanoates: A Strategic Choice

The butanoate scaffold is of significant interest in medicinal chemistry. Butyric acid itself is a short-chain fatty acid known to act as a pan-histone deacetylase (HDAC) inhibitor, a class of enzymes crucial for gene regulation.[19] The strategic incorporation of fluorine into the butanoate framework allows for the modulation of its biological activity, metabolic stability, and pharmacokinetic profile.[3][20]

Early syntheses of fluorinated butanoate derivatives relied on the foundational methodologies. For instance, the ECF of butanoyl chloride would yield perfluorobutanoyl fluoride, a versatile precursor. Similarly, applying the Swarts reaction to chlorinated butanoate esters could introduce fluorine atoms at specific positions.

A critical advancement was the development of synthetic routes to key fluorinated building blocks. Ethyl 4,4,4-trifluoroacetoacetate, for example, is a versatile precursor for a wide range of trifluoromethyl-containing heterocycles and other complex molecules.[21][22] Its synthesis often involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. The subsequent asymmetric reduction of this building block can yield chiral products like ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a valuable intermediate for pharmaceuticals.[21]

Part 4: The Modern Synthetic Toolkit: Precision and Selectivity

While the early methods were powerful, they often required harsh conditions and lacked selectivity. The demands of modern drug discovery, which require precise molecular editing, spurred the development of a new generation of fluorinating reagents and strategies.

Modern Reagents: Taming the Beast

-

Electrophilic "F+" Reagents: These reagents act as a source of an electrophilic fluorine atom. The most prominent among these is Selectfluor® (F-TEDA-BF₄), which is a stable, crystalline solid that allows for the safe and selective fluorination of a wide range of substrates, including carboxylic acid derivatives, under mild conditions.[23][24]

-

Nucleophilic "F-" Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor®) became the go-to choice for converting hydroxyl groups to fluorides, a critical transformation in modifying complex natural products and drug candidates.[23][25]

Advanced Strategies for Carboxylic Acid Fluorination

The direct conversion of carboxylic acids, the parent compounds of butanoates, into fluorinated derivatives represents a significant synthetic advance.

-

Decarboxylative Fluorination: This powerful strategy replaces a carboxylic acid group with a fluorine atom. Seminal work has shown that aliphatic carboxylic acids can be converted into their corresponding alkyl fluorides using silver nitrate (AgNO₃) as a catalyst in the presence of an electrophilic fluorine source like Selectfluor.[26][27] The proposed mechanism involves a single electron transfer from the carboxylate to a silver(III)-fluoride species, followed by decarboxylation to form an alkyl radical, which then abstracts a fluorine atom.[26]

-

Direct C-H Fluorination: The ultimate goal of synthetic efficiency is the direct replacement of a C-H bond with a C-F bond. Recent breakthroughs have demonstrated the palladium-catalyzed β-C(sp³)–H fluorination of free carboxylic acids.[28] This method uses the carboxylic acid group itself as a directing group to achieve site-selective fluorination on the aliphatic chain, offering unprecedented control.[28]

Caption: A modern workflow for the synthesis and screening of fluorinated butanoates.

Case Study: A New Generation of Fluorinated Antibiotics

The power of modern synthetic chemistry is exemplified by the recent discovery of BT-33, a fluorinated macrobicyclic antibiotic.[29][30] The synthesis involved the strategic use of DAST for a key deoxyfluorination step, creating a complex fluorinated residue that was then incorporated into the final molecule.[25][30] Crystallographic studies revealed that the newly introduced fluorine atom makes an additional beneficial contact with the bacterial ribosome, contributing to the compound's potent activity against multidrug-resistant pathogens.[29][30] This work highlights how precise, modern fluorination methods are critical tools in overcoming major health challenges like antimicrobial resistance.

Part 5: Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination

This protocol is a representative example of a modern method for converting an aliphatic carboxylic acid, such as a substituted butanoic acid, into its corresponding alkyl fluoride. The procedure is adapted from principles described in the literature for silver-catalyzed fluorodecarboxylation.[26][27]

Objective: To synthesize an alkyl fluoride from a corresponding aliphatic carboxylic acid.

Materials:

-

Aliphatic carboxylic acid (e.g., 4-phenylbutanoic acid) (1.0 mmol)

-

Selectfluor® (1.5 mmol)

-

Silver nitrate (AgNO₃) (0.1 mmol, 10 mol%)

-

Acetonitrile (MeCN) and Deionized Water (H₂O) in a 1:1 ratio

-

Reaction vial (e.g., 20 mL scintillation vial) with a magnetic stir bar

-

Standard glassware for workup and purification (separatory funnel, round-bottom flask)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 mmol), silver nitrate (0.1 mmol), and Selectfluor® (1.5 mmol).

-

Solvent Addition: Add 10 mL of a 1:1 mixture of acetonitrile and deionized water to the vial.

-

Reaction Execution: Seal the vial and stir the mixture vigorously at a controlled temperature (e.g., 80 °C) in a pre-heated oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) to remove any unreacted acid, followed by brine (20 mL).

-

Self-Validation Note: The bicarb wash is a critical step to ensure the purity of the final product by removing acidic starting material, which can simplify subsequent purification.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl fluoride product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic signal in the ¹⁹F NMR spectrum and the corresponding C-F coupling constants in the ¹³C NMR spectrum will validate the success of the fluorination.

Conclusion

The journey from the first accidental synthesis of an organofluorine compound to the rational design of complex fluorinated butanoate derivatives for targeted therapies is a testament to more than 150 years of chemical innovation. Early, often hazardous, brute-force methods like the Swarts reaction and electrochemical fluorination laid the industrial groundwork and provided access to a new class of materials. The relentless pursuit of selectivity and mild reaction conditions, driven by the needs of medicinal chemistry, has yielded a sophisticated modern toolkit. Today, researchers can wield strategies like decarboxylative and C-H activation fluorination to install fluorine atoms with surgical precision. This control allows for the systematic optimization of drug candidates, turning the once-feared "savage beast" of fluorine into a powerful ally in the development of next-generation therapeutics. The history of fluorinated butanoates serves as a powerful case study in how fundamental research into reaction mechanisms and reagent development directly translates into tangible advances in human health.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276–289. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Swarts fluorination. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Electrochemical fluorination. Retrieved January 15, 2026, from [Link]

-

BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved January 15, 2026, from [Link]

-

Grokipedia. (n.d.). Electrochemical fluorination. Retrieved January 15, 2026, from [Link]

-

Sathee Jee. (n.d.). Chemistry Swarts Reaction. Retrieved January 15, 2026, from [Link]

-

Unacademy. (n.d.). Swarts Reaction. Retrieved January 15, 2026, from [Link]

-

CK-12 Foundation. (n.d.). Define the Swarts reaction. Retrieved January 15, 2026, from [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Japan Society for Analytical Chemistry, 85(8), 276-289. [Link]

-

Jurček, O., & Poštová, P. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(19), 6538. [Link]

-

Zhang, W., et al. (2016). Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride. Journal of Electrochemistry, 22(5), 481-488. [Link]

-

Penn State Materials Research Institute. (n.d.). Simons: Joseph Simons. Retrieved January 15, 2026, from [Link]

-

Rozhkov, I. N. (2011). Electrochemical Fluorination. ResearchGate. [Link]

-

Wikipedia. (n.d.). History of fluorine. Retrieved January 15, 2026, from [Link]

-

Dinoiu, V. (2010). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 55(3), 221-231. [Link]

-

Britannica. (n.d.). Henri Moissan. Retrieved January 15, 2026, from [Link]

-

Cole, K. P., & Weaver, J. D. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]

-

Lin, G. Q., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. [Link]

-

Chem Rev Lett. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chem Rev Lett, 7, 1053-1062. [Link]

-

ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved January 15, 2026, from [Link]

-

Gande, M. B., et al. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. [Link]

-

Chambers, R. D. (2000). Organofluorine chemistry. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 358(1766), 455-467. [Link]

-

ResearchGate. (2002). Henri Moissan – The Discoverer of Fluorine. Educación Química, 13(4), 267-274. [Link]

-

ResearchGate. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Journal of Heterocyclic Chemistry, 44(4), 827-832. [Link]

-

Scilit. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Scilit. [Link]

-

RSC Education. (2011). The discovery of fluorine. Feature. [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure. [Link]

- Google Patents. (2016). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

-

Scilit. (n.d.). Methods of Fluorination in Organic Chemistry. Scilit. [Link]

-

Journal of Health and Medical Sciences. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Health and Medical Sciences, 6(1). [Link]

-

DASH (Harvard). (2024). Discovery of a Broad-spectrum, Fluorinated Lincosamide Antibiotic Through Chemical Synthesis. [Link]

-

ChemRxiv. (2024). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. [Link]

-

PubMed. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. PubMed. [Link]

-

ResearchGate. (2024). Discovery synthesis of macrobicyclic OPP BT-33. ResearchGate. [Link]

-

MDPI. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Molecules, 28(8), 3505. [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. [Link]

-

NIH. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie, 62(2). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved January 15, 2026, from [Link]

-

MDPI. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines, 12(10), 2240. [Link]

-

MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. International Journal of Molecular Sciences, 24(13), 10575. [Link]

-

PubMed. (2014). Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity. Bioorganic & Medicinal Chemistry, 22(1), 224-32. [Link]

Sources

- 1. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry | Semantic Scholar [semanticscholar.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. History of fluorine - Wikipedia [en.wikipedia.org]

- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 10. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. ck12.org [ck12.org]

- 13. Swarts Reaction [unacademy.com]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 16. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 17. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 18. grokipedia.com [grokipedia.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. revroum.lew.ro [revroum.lew.ro]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. chemrxiv.org [chemrxiv.org]

- 29. scilit.com [scilit.com]

- 30. chemrxiv.org [chemrxiv.org]

Molecular weight and formula of Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

An In-depth Technical Guide: Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Abstract

This compound is a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and agricultural industries. Its unique structure, featuring a difluoromethyl group, a β-ketoester system, and an enol ether, makes it a highly versatile and reactive building block for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic considerations, and an exploration of its applications, particularly as a key intermediate in the development of agrochemicals and potential pharmaceutical agents. The content is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Strategic Importance

In the landscape of modern chemical synthesis, fluorinated molecules play a pivotal role. The incorporation of fluorine atoms into organic compounds can dramatically alter their physical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity. This compound, hereafter referred to as EDEFB, embodies these strategic advantages.

As a derivative of a difluorinated β-ketoester, EDEFB serves as a powerful synthon. The difluoromethyl group provides a stable, lipophilic moiety crucial for bioactive compounds, while the conjugated system of the ethoxymethylidene and oxobutanoate groups offers multiple reactive sites for further chemical transformations. This guide aims to consolidate the available technical information on EDEFB, providing a practical resource for its synthesis, handling, and strategic application.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in research and development. EDEFB is a colorless liquid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂F₂O₄ | [1][2][3] |

| Molecular Weight | 222.19 g/mol | [2][4] |

| CAS Number | 176969-33-8 | [2][3][5] |

| Appearance | Colorless Liquid | [1] |

| Density | 1.177 - 1.2 g/cm³ | [1][3][6] |

| Boiling Point | 248.4 °C at 760 mmHg | [3][5][6] |

| Flash Point | 101.1 °C | [3][5][6] |

| Refractive Index | 1.417 | [1][3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

The structure of EDEFB is characterized by the (E)-configuration of the double bond, which is crucial for its reactivity profile.

Synthesis and Purification: A Validated Protocol

The synthesis of EDEFB is typically achieved through a two-stage process, beginning with a Claisen-type condensation to form an intermediate, ethyl 4,4-difluoroacetoacetate, which is then formylated.[7][8] This approach provides a reliable and scalable route to the target compound.

Mechanistic Rationale

The choice of reagents and conditions is dictated by established reaction mechanisms.

-

Stage 1 (Claisen Condensation): A strong, non-nucleophilic base such as sodium ethoxide is essential. It serves to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl difluoroacetate. The subsequent loss of an ethoxide leaving group yields the β-ketoester intermediate. Using sodium ethoxide in ethanol is common, but controlling the temperature is critical to prevent side reactions.

-

Stage 2 (Formylation): The intermediate is reacted with a formylating agent, such as triethyl orthoformate, in the presence of an acid scavenger or dehydrating agent like acetic anhydride.[7] The acetic anhydride reacts with any water present and facilitates the formation of the ethoxymethylidene group, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established patent literature, providing a self-validating system for achieving high yields.[7][8]

Stage 1: Synthesis of Ethyl 4,4-difluoroacetoacetate

-

To a stirred vessel under an inert nitrogen atmosphere, charge ethyl acetate (1.6 mol) at 25°C.[7]

-

Add sodium ethoxide (0.66 mol) while maintaining stirring.[7]

-

Cool the resulting suspension to 5°C using an ice bath.

-

Slowly add ethyl difluoroacetate (0.6 mol) dropwise over approximately 2.5-3 hours, ensuring the internal temperature does not exceed 13°C.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by GC analysis.

-

The resulting mixture containing crude ethyl 4,4-difluoroacetoacetate is used directly in the next stage.

Stage 2: Synthesis of this compound

-

In a separate reaction vessel, heat acetic anhydride (4.15 mol) to 110°C.[7]

-

Over a period of 2 hours, co-feed the crude ethyl 4,4-difluoroacetoacetate solution from Stage 1 and triethyl orthoformate (0.96 mol).[7]

-

Maintain the reaction temperature at 110°C for an additional hour after the addition is complete to ensure full conversion.

-

The reaction mixture now contains the desired product, EDEFB.

Purification and Characterization

-

Purification: The most effective method for purifying EDEFB is fractional distillation under reduced pressure. The crude reaction mixture is first subjected to distillation to remove volatile components like ethyl acetate and ethanol. The pressure is then lowered to approximately 5 mbar, and the product is distilled at a temperature of 90-95°C.[7] This method yields the final product with high purity (typically >95%).[7]

-

Characterization: The identity and purity of the synthesized EDEFB should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure, including the stereochemistry of the double bond.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as C=O (ester and ketone), C=C, and C-F bonds.

-

The synthesis and purification workflow is illustrated below.

Caption: Workflow for the two-stage synthesis and purification of EDEFB.

Applications in Advanced Chemical Synthesis

The synthetic utility of EDEFB stems from its multiple reactive centers, making it a valuable precursor for a variety of complex molecules, particularly heterocyclic compounds.

Precursor for Agrochemicals

EDEFB is a known intermediate in the synthesis of pesticides and insecticides.[1] A prominent example is its use in constructing the pyrazole core of phenylpyrazole insecticides, such as fipronil.[1] The reaction typically involves the cyclocondensation of EDEFB with a substituted hydrazine. The difluoromethyl group is a key pharmacophore in the final active ingredient.

Potential in Pharmaceutical Drug Development

While direct applications are proprietary, the structural motifs within EDEFB are highly relevant to modern medicinal chemistry. Its precursor, ethyl 4,4-difluoro-3-oxobutanoate, is a pivotal intermediate for drugs targeting ion channels and neurotransmitter systems.[9] This suggests that EDEFB is an ideal starting material for creating novel, fluorinated analogs of existing drugs or entirely new chemical entities. Potential therapeutic areas include:

-

Neurological Disorders: As a building block for GABA-T antagonists, which are relevant for treating conditions like epilepsy and anxiety.[9]

-

Cardiovascular Diseases: For the synthesis of potassium channel activators.[9]

The general reaction pathway for utilizing EDEFB in heterocyclic synthesis is depicted below.